molecular formula C4H8N4O B3107260 2-Hydrazinylpyrimidine hydrate CAS No. 1609406-80-5

2-Hydrazinylpyrimidine hydrate

Cat. No. B3107260
CAS RN: 1609406-80-5
M. Wt: 128.13 g/mol
InChI Key: QMGNAETUKFIAOL-UHFFFAOYSA-N
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Description

2-Hydrazinylpyrimidine hydrate, also known as 2-HPH, is a molecule that has attracted attention in the scientific community due to its unique properties and potential applications in various fields. It is also known as 2-Pyridylhydrazine .


Molecular Structure Analysis

The molecular formula of 2-Hydrazinylpyrimidine hydrate is C4H8N4O . Its molecular weight is 128.13 . The InChI code for this compound is 1S/C4H6N4.H2O/c5-8-4-6-2-1-3-7-4;/h1-3H,5H2, (H,6,7,8);1H2 .


Physical And Chemical Properties Analysis

The physical form of 2-Hydrazinylpyrimidine hydrate is solid . It is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

A novel hydrazide derivative synthesized from 2-Hydrazinylpyrimidine hydrate demonstrated significant efficiency as a corrosion inhibitor for mild steel in acid solutions. This derivative, characterized by various spectroscopic techniques, showed higher inhibition efficiency in HCl solutions compared to H2SO4, acting mainly as a cathodic inhibitor with up to ~89% efficiency in HCl solution. The study suggests the potential of hydrazinyl hydrazide derivatives in corrosion protection applications (Abdallah et al., 2016).

Synthesis of Novel Compounds

Research on the transformation of 6-methylthiopyrimidines with hydrazine hydrate led to the creation of new pyrimidine derivatives and fused azolopyrimidines. This work not only extends the chemical repertoire of pyrimidine chemistry but also opens up new avenues for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science (Cocco et al., 2000).

Development of Antimicrobial Agents

A study on the synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and their reaction with salicylaldehyde derivatives highlighted the formation of compounds with fluorescence sensitivity toward zinc ions. Such findings indicate the potential of these compounds in the development of sensor technologies and antimicrobial agents (Ershov et al., 2018).

Antihypertensive Agents

Another research focused on the synthesis of thiosemicarbazides, triazoles, and Schiff bases from hydrazine hydrate-treated precursors, showcasing significant antihypertensive α-blocking activity. These compounds present a promising avenue for the development of new therapeutic agents in the management of hypertension (Abdel-Wahab et al., 2008).

Material Science Applications

The structural interconversion study between chain polymers and two-dimensional networks using a derivative of 2-Hydrazinylpyrimidine hydrate showcases the compound's utility in tuning magnetic properties through dehydration and hydration. This research underpins the potential of hydrazinylpyrimidine derivatives in the development of smart materials with adjustable properties (Chen et al., 2011).

Safety and Hazards

The safety data sheet (SDS) for 2-Hydrazinylpyrimidine hydrate can be found online . It’s important to refer to the SDS for detailed safety and handling information.

Future Directions

While specific future directions for 2-Hydrazinylpyrimidine hydrate are not mentioned in the available literature, the field of pyrimidine derivatives is a vibrant area of research with potential applications in various fields .

properties

IUPAC Name

pyrimidin-2-ylhydrazine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.H2O/c5-8-4-6-2-1-3-7-4;/h1-3H,5H2,(H,6,7,8);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGNAETUKFIAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NN.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinopyrimidine hydrate

CAS RN

1609406-80-5
Record name Pyrimidine, 2-hydrazinyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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